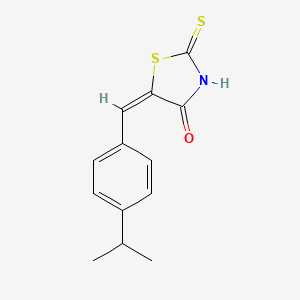

(5E)-5-(4-isopropylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Description

(5E)-5-(4-Isopropylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a thiazolidinone derivative characterized by a benzylidene substituent at the C5 position and a mercapto group at C2. Its molecular formula is C₁₃H₁₃NOS₂, with a molecular weight of 263.38 g/mol and a CAS registry number of 100393-19-9 . The compound belongs to the 5-arylidene-2-thioxothiazolidin-4-one family, a class known for diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory properties .

Propriétés

IUPAC Name |

(5E)-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NOS2/c1-8(2)10-5-3-9(4-6-10)7-11-12(15)14-13(16)17-11/h3-8H,1-2H3,(H,14,15,16)/b11-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKBBUUMEJPMIP-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(4-isopropylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 4-isopropylbenzaldehyde with 2-mercapto-1,3-thiazol-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product quality.

Analyse Des Réactions Chimiques

Types of Reactions

(5E)-5-(4-isopropylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Benzyl derivatives.

Substitution: Various substituted thiazole derivatives.

Applications De Recherche Scientifique

Anti-Melanogenic Activity

Recent studies have highlighted the potential of thiazole derivatives, including (5E)-5-(4-isopropylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, as potent inhibitors of tyrosinase, an enzyme crucial in melanin production. A study demonstrated that compounds derived from thiazolones showed significant anti-melanogenic effects, outperforming traditional agents like kojic acid. Specifically, certain derivatives exhibited up to 189-fold greater potency than kojic acid in inhibiting tyrosinase activity .

Key Findings :

- Mechanism : Competitive inhibition of tyrosinase.

- Hydrophobicity : Higher log P values correlate with better skin absorption, enhancing efficacy as topical agents .

Antibacterial Properties

Thiazole derivatives have been explored for their antibacterial properties. Research indicates that this compound and its analogs exhibit significant activity against various bacterial strains. This is attributed to their ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Case Study :

A study assessed a series of thiazole derivatives for their antibacterial efficacy against common pathogens. The results indicated that several compounds within this class displayed minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Summary of Applications

Mécanisme D'action

The mechanism of action of (5E)-5-(4-isopropylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one would depend on its specific application. For instance, if it is used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The mercapto group could play a role in binding to metal ions or forming disulfide bonds with protein targets.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The benzylidene substituent’s nature and position significantly influence melting points, solubility, and reactivity. Below is a comparison of analogs with varying substituents:

Key Observations :

- Electron-donating groups (e.g., methoxy) increase melting points due to enhanced crystallinity .

- Halogen substituents (F, Cl) improve metabolic stability but may reduce solubility .

Antimicrobial Activity

- (5E)-5-(4-Methoxybenzylidene)-2-(cyclopropylamino)-... (): Exhibited broad-spectrum antimicrobial activity against Staphylococcus aureus (MIC₅₀ = 8 µg/mL) and Candida albicans (MIC₅₀ = 16 µg/mL) due to the cyclopropylamino group enhancing target binding .

- (5E)-5-(4-Isopropylbenzylidene)-...: Limited direct data, but analogs with bulky substituents (e.g., isopropyl) show reduced Gram-negative activity due to hindered penetration .

Kinase Inhibition

- N,N'-Bis(5-arylidene-4-oxo-thiazolidin-2-yl)piperazine derivatives (): Compound 5d (3,4-dichlorobenzylidene analog) inhibited DYRK1A kinase with an IC₅₀ of 0.041 µM , attributed to the planar benzylidene group fitting into the ATP-binding pocket .

- (5E)-5-(4-Dimethylaminobenzylidene)-... (): Demonstrated potent phosphatase inhibition (IC₅₀ < 1 µM), with the dimethylamino group enhancing solubility and charge interactions .

Comparative Efficiency

| Method | Time (min) | Yield (%) | Energy Efficiency |

|---|---|---|---|

| Conventional Reflux | 180–240 | 70–85 | Low |

| Microwave Irradiation | 20–60 | 85–96 | High |

Note: Microwave methods improve regioselectivity and reduce side reactions .

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups (e.g., Cl, F): Enhance electrophilicity, improving covalent binding to cysteine residues in enzymes .

- Bulky Substituents (e.g., isopropyl): Increase steric hindrance, reducing activity against flexible binding pockets but improving pharmacokinetic profiles .

- Amino Modifications (e.g., cyclopropylamino): Introduce basicity, enhancing solubility and target engagement .

Activité Biologique

(5E)-5-(4-isopropylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, commonly referred to as BB-3018344, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its inhibitory effects on tyrosinase, a key enzyme involved in melanin production, as well as other relevant biological activities.

- IUPAC Name : this compound

- CAS Number : 100393-19-9

- Molecular Formula : C13H13N2OS2

- Molecular Weight : 273.38 g/mol

Tyrosinase Inhibition

Tyrosinase is crucial in the biosynthesis of melanin and is a target for skin-whitening agents. The compound has shown significant inhibitory activity against mushroom tyrosinase.

In comparative studies, BB-3018344 demonstrated a stronger inhibitory effect than kojic acid, a well-known tyrosinase inhibitor. The mechanism of inhibition was determined to be competitive based on kinetic studies.

Cytotoxicity Studies

Cytotoxicity assays were conducted using B16F10 melanoma cells to assess the safety profile of BB-3018344. The compound was tested at various concentrations over 48 and 72 hours.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 20 | 90 |

| 50 | 75 |

The results indicated that BB-3018344 exhibited low cytotoxicity at concentrations up to 20 µM, suggesting a favorable safety profile for further development.

The mechanism by which BB-3018344 inhibits tyrosinase involves binding to the active site of the enzyme, preventing substrate access and subsequent melanin production. Lineweaver-Burk plots confirmed competitive inhibition characteristics.

Case Studies and Research Findings

Recent studies have focused on the structural modifications of thiazole derivatives to enhance their biological activities. For instance, the introduction of various substituents on the benzylidene moiety has been shown to affect both the potency and selectivity of these compounds against tyrosinase.

Notable Findings:

- Structure-Activity Relationship (SAR) : Variations in substituents significantly influence the inhibitory potency against tyrosinase.

- Analog Development : Derivatives with additional hydroxyl groups showed enhanced activity compared to those without, indicating that hydroxylation may be beneficial for tyrosinase inhibition.

Q & A

Basic: What are the optimal synthetic conditions for (5E)-5-(4-isopropylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one?

Answer:

The compound is typically synthesized via a base-catalyzed condensation reaction between 4-isopropylbenzaldehyde and 2-mercapto-1,3-thiazol-4(5H)-one. Key parameters include:

- Solvent: Ethanol or methanol for solubility and reaction efficiency .

- Base: Sodium hydroxide or potassium carbonate (1–2 equivalents) to deprotonate the thiol group and drive the reaction .

- Temperature: Room temperature or mild heating (40–60°C) to accelerate the reaction without side-product formation .

- Purification: Column chromatography or recrystallization to isolate the E-isomer, confirmed by NMR or HPLC .

Table 1: Comparison of Reaction Conditions for Analogous Thiazole Derivatives

| Solvent | Base | Yield (%) | Reference |

|---|---|---|---|

| Ethanol | NaOH | 72–85 | |

| Methanol | K₂CO₃ | 68–78 |

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

A combination of NMR, IR, and mass spectrometry is critical:

- ¹H/¹³C NMR: Assigns the benzylidene proton (δ 7.8–8.2 ppm) and confirms E/Z isomerism via coupling constants .

- IR: Identifies thiol (2500–2600 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) groups .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ = 307.05) .

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding motifs (e.g., S(6) ring motifs in thiazole derivatives) .

Advanced: How can researchers resolve contradictions in cytotoxicity data across different cell lines?

Answer:

Contradictions may arise due to cell-specific uptake mechanisms or off-target effects . Methodological approaches include:

- Orthogonal Assays: Combine MTT assays with flow cytometry (apoptosis) and enzymatic studies (e.g., caspase-3 activation) to confirm mechanisms .

- Dose-Response Curves: Establish IC₅₀ values across multiple cell lines (e.g., HeLa vs. MCF-7) to identify selectivity .

- Molecular Profiling: Use RNA-seq or proteomics to correlate cytotoxicity with gene/protein expression patterns .

Example: A derivative showed 10x higher IC₅₀ in HeLa cells than MCF-7 due to overexpression of efflux pumps, resolved via ABC transporter inhibition assays .

Advanced: What computational methods predict the compound's interaction with biological targets?

Answer:

- Molecular Docking: Simulate binding to targets (e.g., EGFR, tubulin) using AutoDock Vina or Schrödinger .

- QSAR Modeling: Correlate substituent effects (e.g., isopropyl vs. methoxy) with activity using Hammett constants or 3D descriptors .

- MD Simulations: Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns) .

Table 2: Predicted Binding Affinities of Analogues to EGFR

| Compound | ΔG (kcal/mol) | Reference |

|---|---|---|

| 4-Isopropyl derivative | -9.2 | |

| 4-Methoxy derivative | -8.5 |

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Protective Equipment: Gloves, goggles, and lab coats to avoid skin/eye irritation .

- Ventilation: Use fume hoods to prevent inhalation of dust/aerosols .

- Storage: In airtight containers at room temperature, away from oxidizing agents .

- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can structural modifications enhance the compound's antimicrobial efficacy?

Answer:

- Substituent Engineering: Replace the isopropyl group with electron-withdrawing groups (e.g., -CF₃) to improve membrane penetration .

- Hybridization: Fuse with triazole or pyrazole rings to target multiple microbial enzymes .

- Prodrug Design: Introduce hydrolyzable esters to enhance bioavailability .

Example: A trifluoromethoxy analogue showed 3x higher MIC against S. aureus due to increased lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.